molecular formula C17H20N2O4S B3934674 N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide

N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide

Cat. No.: B3934674
M. Wt: 348.4 g/mol
InChI Key: JPDBSFCGYJJLNI-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a methylsulfonylanilino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxybenzyl chloride, undergoes a nucleophilic substitution reaction with aniline to form N-(2-methoxyphenyl)aniline.

    Sulfonylation: The N-(2-methoxyphenyl)aniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, yielding N-(2-methoxyphenyl)-N-methylsulfonylaniline.

    Acetamide Formation: Finally, the N-(2-methoxyphenyl)-N-methylsulfonylaniline is reacted with chloroacetyl chloride in the presence of a base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-[(2-hydroxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide.

    Reduction: Formation of N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)ethanethioamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: A simpler compound with similar structural features but lacking the sulfonyl and anilino groups.

    N-(2-methoxyphenyl)-N-methylsulfonylaniline: Similar but without the acetamide group.

Uniqueness

N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-16-11-7-6-8-14(16)12-18-17(20)13-19(24(2,21)22)15-9-4-3-5-10-15/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDBSFCGYJJLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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